Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride
Overview
Description
Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and an aminopropoxy side chain, all combined with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl 4-hydroxybenzoate and 3-aminopropanol.
Etherification: The hydroxyl group of ethyl 4-hydroxybenzoate is reacted with 3-aminopropanol in the presence of a suitable base, such as potassium carbonate, to form ethyl 4-(3-aminopropoxy)benzoate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of Ethyl 4-(3-aminopropoxy)benzoate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 4-(3-aminopropoxy)benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminopropoxy group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The benzoate moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Ethyl 4-(3-aminopropoxy)benzoate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the aminopropoxy side chain, resulting in different reactivity and applications.
4-(3-Aminopropoxy)benzoic acid: The absence of the ethyl ester group affects its solubility and reactivity.
Ethyl 4-(2-aminopropoxy)benzoate: The position of the amino group on the propoxy chain alters its chemical properties and biological activity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 4-(3-aminopropoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13;/h4-7H,2-3,8-9,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABMVSZKPFXAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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